molecular formula C11H13NO3 B14380694 5-Nitro-5-phenylpentan-2-one CAS No. 89861-56-3

5-Nitro-5-phenylpentan-2-one

Katalognummer: B14380694
CAS-Nummer: 89861-56-3
Molekulargewicht: 207.23 g/mol
InChI-Schlüssel: QXDZWVLJBKRULF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Nitro-5-phenylpentan-2-one: is an organic compound characterized by a nitro group (-NO2) and a phenyl group attached to a pentanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-5-phenylpentan-2-one typically involves the nitration of 5-phenylpentan-2-one. This can be achieved by reacting 5-phenylpentan-2-one with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: 5-Nitro-5-phenylpentan-2-one can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: The nitro group in this compound can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like sodium methoxide (NaOCH3).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, sodium methoxide (NaOCH3)

Major Products Formed:

    Oxidation: Carboxylic acids

    Reduction: Amino derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Nitro-5-phenylpentan-2-one is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving nitro compounds. Its reactivity with biological molecules makes it useful in understanding biochemical pathways.

Medicine: The compound’s potential as a pharmaceutical intermediate is being explored. Its derivatives may possess biological activity, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of 5-Nitro-5-phenylpentan-2-one involves its interaction with molecular targets through its nitro and phenyl groups. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways and affect cellular functions.

Vergleich Mit ähnlichen Verbindungen

    5-Phenylpentan-2-one: Lacks the nitro group, making it less reactive in redox reactions.

    5-Nitro-2-pentanone: Similar structure but without the phenyl group, affecting its reactivity and applications.

    5-Nitro-5-methylpentan-2-one: Contains a methyl group instead of a phenyl group, altering its chemical properties.

Uniqueness: 5-Nitro-5-phenylpentan-2-one is unique due to the presence of both the nitro and phenyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields.

Eigenschaften

CAS-Nummer

89861-56-3

Molekularformel

C11H13NO3

Molekulargewicht

207.23 g/mol

IUPAC-Name

5-nitro-5-phenylpentan-2-one

InChI

InChI=1S/C11H13NO3/c1-9(13)7-8-11(12(14)15)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3

InChI-Schlüssel

QXDZWVLJBKRULF-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CCC(C1=CC=CC=C1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.